6-allyl-N-cyclooctyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-allyl-N-cyclooctyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the dibenzo[c,e][1,2]thiazine family This compound is characterized by its unique structure, which includes an allyl group, a cyclooctyl group, and a dibenzo[c,e][1,2]thiazine core with a carboxamide and a 5,5-dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-N-cyclooctyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps:
Formation of the Dibenzo[c,e][1,2]thiazine Core: This step often starts with the cyclization of appropriate precursors, such as ortho-aminothiophenols and ortho-haloarenes, under basic conditions to form the dibenzo[c,e][1,2]thiazine ring.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl halides in the presence of a base.
Cyclooctyl Group Addition: The cyclooctyl group is usually added through a nucleophilic substitution reaction, where a cyclooctylamine reacts with an appropriate intermediate.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride.
Oxidation to Form the 5,5-Dioxide: The final oxidation step involves converting the thiazine sulfur to a sulfone (5,5-dioxide) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The allyl and cyclooctyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl halides, cyclooctyl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-allyl-N-cyclooctyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a potential candidate for probing enzyme active sites and understanding molecular recognition processes.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or neurological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymer science, catalysis, and material science.
Mechanism of Action
The mechanism of action of 6-allyl-N-cyclooctyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, alteration of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: Similar core structure but with a methyl group instead of an allyl and cyclooctyl group.
6-allyl-N-(2-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure with a bromophenyl group instead of a cyclooctyl group.
6-allyl-N-cyclopropyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure with a cyclopropyl group instead of a cyclooctyl group.
Uniqueness
The uniqueness of 6-allyl-N-cyclooctyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an allyl and a cyclooctyl group, along with the dibenzo[c,e][1,2]thiazine core and carboxamide functionality, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H28N2O3S |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-cyclooctyl-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H28N2O3S/c1-2-16-26-22-15-14-18(24(27)25-19-10-6-4-3-5-7-11-19)17-21(22)20-12-8-9-13-23(20)30(26,28)29/h2,8-9,12-15,17,19H,1,3-7,10-11,16H2,(H,25,27) |
InChI Key |
HJKACXVXIJZLGY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)C(=O)NC3CCCCCCC3)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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